molecular formula C11H15NO B2544551 6-Ethoxy-1,2,3,4-tetrahydroisoquinoline CAS No. 630407-52-2

6-Ethoxy-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B2544551
CAS No.: 630407-52-2
M. Wt: 177.247
InChI Key: WRHBHXZLVGXOTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Ethoxy-1,2,3,4-tetrahydroisoquinoline is a derivative of 1,2,3,4-tetrahydroisoquinoline, a compound known for its significant biological and pharmacological properties. This compound features an ethoxy group at the 6th position of the tetrahydroisoquinoline ring, which can influence its chemical behavior and biological activity.

Chemical Reactions Analysis

Types of Reactions: 6-Ethoxy-1,2,3,4-tetrahydroisoquinoline can undergo several types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, selenium dioxide.

    Reduction: Hydrogen gas, palladium on carbon (Pd/C).

    Substitution: Ethyl halides, bases like sodium hydride (NaH).

Major Products:

    Oxidation: Nitrones.

    Reduction: Decahydroisoquinoline.

    Substitution: Various substituted tetrahydroisoquinolines.

Comparison with Similar Compounds

Uniqueness: 6-Ethoxy-1,2,3,4-tetrahydroisoquinoline is unique due to the presence of the ethoxy group, which can influence its lipophilicity, reactivity, and biological activity. This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents .

Properties

IUPAC Name

6-ethoxy-1,2,3,4-tetrahydroisoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-2-13-11-4-3-10-8-12-6-5-9(10)7-11/h3-4,7,12H,2,5-6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRHBHXZLVGXOTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(CNCC2)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A stirred mixture of 2-(3-ethoxy-phenyl)-ethylamine (7.0 g, 42 mmol) and 37% aqueous formaldehyde solution (3.5 mL) was heated at 110° C. for 30 minutes. The stirring was stopped and the upper water layer was removed by pipette. To the resulting mixture water (5.25 mL) and concentrated HCl (10.5 mL) were added followed by heating 100° C. for 30 minutes. After allowing to cool to room temperature the mixture was evaporated to dryness and recrystallised from acetone yielding the subtitled compound as a cream solid (2.73 g). MH+ 178. 1H NMR δ (DMSO) 1.27-1.35 (3H, t), 2.88-3.03 (2H, t), 3.18-3.40 (2H, br, t), 3.95-4.08 (2H, q), 4.10-4.22 (2H, m), 6.74-6.85 (2H, m), 7.05-7.15 (1H, m), 9.33-9.55 (2H, br.s).
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
3.5 mL
Type
reactant
Reaction Step One

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